tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate
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Overview
Description
tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and reactivity. This compound features a tert-butyl group, a hydroxymethyl group, and a methylazetidine moiety, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-methylazetidine-1-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and pathways. Its tert-butyl group provides steric hindrance, affecting the reactivity and selectivity of the compound in different environments .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate shares similarities with other tert-butyl esters and azetidine derivatives.
- Compounds such as tert-butyl 2-methylazetidine-1-carboxylate and tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate are structurally related.
Uniqueness
- The presence of both a hydroxymethyl group and a tert-butyl group in this compound provides unique reactivity and versatility compared to other similar compounds.
- Its ability to undergo various chemical reactions and its applications in multiple fields highlight its distinctiveness .
Properties
Molecular Formula |
C10H19NO3 |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-7-8(6-12)5-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1 |
InChI Key |
GCKYULDQJWNXBA-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CN1C(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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